molecular formula C33H21N3O9 B14208301 1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) CAS No. 793684-44-3

1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)

Cat. No.: B14208301
CAS No.: 793684-44-3
M. Wt: 603.5 g/mol
InChI Key: GDXOREUKIWCUQI-UHFFFAOYSA-N
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Description

1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene is a complex organic compound characterized by its unique structure, which includes three methoxy groups and three nitrophenylethynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Core Structure: The synthesis begins with the preparation of 1,3,5-trimethoxybenzene.

    Introduction of Ethynyl Groups: Ethynyl groups are introduced through a Sonogashira coupling reaction, which involves the reaction of 1,3,5-trimethoxybenzene with ethynyl bromide in the presence of a palladium catalyst.

    Nitration: The final step involves the nitration of the ethynyl groups using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.

    Pharmaceuticals: Explored for its potential biological activity and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene depends on its specific application. In materials science, its electronic properties are of interest, while in pharmaceuticals, its interaction with biological targets is studied. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethoxy-2,4,6-trinitrobenzene: Similar structure but with three nitro groups directly attached to the benzene ring.

    1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of methoxy groups, known for its use in explosives.

Uniqueness

1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene is unique due to the presence of both methoxy and nitrophenylethynyl groups, which confer distinct electronic and steric properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

793684-44-3

Molecular Formula

C33H21N3O9

Molecular Weight

603.5 g/mol

IUPAC Name

1,3,5-trimethoxy-2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene

InChI

InChI=1S/C33H21N3O9/c1-43-31-28(19-10-22-4-13-25(14-5-22)34(37)38)32(44-2)30(21-12-24-8-17-27(18-9-24)36(41)42)33(45-3)29(31)20-11-23-6-15-26(16-7-23)35(39)40/h4-9,13-18H,1-3H3

InChI Key

GDXOREUKIWCUQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])OC)C#CC3=CC=C(C=C3)[N+](=O)[O-])OC)C#CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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